Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol . This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of both an amino group and an ester group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities.
Biological Activity
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS No. 350997-26-1) is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C14H14ClNO2S
- Molecular Weight : 295.78 g/mol
- Boiling Point : Approximately 420.9 °C (predicted)
- Density : 1.287 g/cm³ (predicted)
- pKa : -0.31 (predicted)
This compound exhibits its biological effects through various mechanisms, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties, which may extend to this compound. The compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways.
- Anticancer Properties : Preliminary research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, compounds with electron-withdrawing groups at specific positions on aromatic rings have demonstrated enhanced activity against various cancer cell lines, including MCF-7 and HCT-116 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
-
Anticancer Activity Evaluation :
A study evaluated the effects of various thiophene derivatives on MCF-7 breast cancer cells, noting that modifications to the thiophene core significantly influenced their biological activity. The presence of halogenated substituents was crucial for enhancing anticancer efficacy, suggesting that this compound may also exhibit promising activity against cancer cells due to its structural characteristics . -
Antimicrobial Studies :
Research on related thiophene compounds indicated that they possess robust antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed were significantly low, indicating high potency, which could be extrapolated to suggest similar efficacy for this compound .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENUCTHHQYTCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976794 |
Source
|
Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-15-3 |
Source
|
Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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